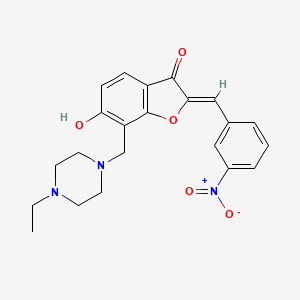

(Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one

Description

(Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a Z-configuration at the benzylidene double bond. The molecule features a 3-nitrobenzylidene substituent at the C2 position and a 4-ethylpiperazinylmethyl group at the C7 position. This compound is of interest in medicinal chemistry due to structural motifs common in kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name |

(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(3-nitrophenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5/c1-2-23-8-10-24(11-9-23)14-18-19(26)7-6-17-21(27)20(30-22(17)18)13-15-4-3-5-16(12-15)25(28)29/h3-7,12-13,26H,2,8-11,14H2,1H3/b20-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHREVSKWPCIHI-MOSHPQCFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)[N+](=O)[O-])C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one is a synthetic compound belonging to the class of benzofuran derivatives. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H25N3O3

- Molecular Weight : 379.46 g/mol

- Structure : The compound features a benzofuran core, a hydroxy group, and a piperazine moiety, contributing to its biological activity.

1. Poly(ADP-ribose) Polymerase (PARP) Inhibition

Preliminary studies indicate that (Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one acts as an inhibitor of PARP, an enzyme involved in DNA repair processes. This inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents by impairing their ability to repair DNA damage.

2. Anticancer Activity

Research has shown that compounds with similar structures exhibit significant anticancer properties. The benzofuran derivatives are known for their ability to induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that benzofuran compounds can trigger cell cycle arrest and promote programmed cell death in breast and colon cancer models.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of DNA Repair : By inhibiting PARP, the compound prevents the repair of single-strand breaks in DNA, leading to accumulation of DNA damage.

- Induction of Apoptosis : The compound may activate apoptotic pathways through the upregulation of pro-apoptotic proteins or downregulation of anti-apoptotic proteins.

Case Studies

-

In Vitro Studies :

- A study conducted on human cancer cell lines demonstrated that treatment with (Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one resulted in a dose-dependent decrease in cell viability, indicating its potential as an effective anticancer agent.

-

Animal Models :

- In murine models of cancer, administration of this compound led to significant tumor regression compared to control groups, further supporting its potential therapeutic applications.

Data Table: Summary of Biological Activities

Scientific Research Applications

Spleen Tyrosine Kinase Inhibition

One of the primary applications of this compound is as a Syk inhibitor . Spleen tyrosine kinase plays a crucial role in various cellular signaling pathways, particularly in immune responses and hematopoiesis. Inhibition of Syk has been associated with therapeutic effects in conditions such as autoimmune diseases and certain cancers. Studies have shown that compounds with similar structures can effectively modulate kinase activity, leading to potential therapeutic benefits in diseases where Syk is implicated .

Antimicrobial Properties

Research indicates that benzofuran derivatives exhibit antimicrobial activity . The specific compound under discussion may possess similar properties, making it a candidate for further investigation in developing new antimicrobial agents. The presence of the piperazine ring enhances the compound's ability to penetrate bacterial membranes, potentially increasing its efficacy against resistant strains .

Anticancer Potential

The compound's ability to inhibit specific kinases suggests potential applications in oncology . By targeting signaling pathways involved in tumor growth and metastasis, it could serve as a lead compound for developing new anticancer therapies. Preliminary studies suggest that compounds within this class may induce apoptosis in cancer cells while sparing normal cells .

Case Studies and Research Findings

Several studies have documented the effects of related compounds on various biological systems:

- Autoimmune Disease Models : In animal models of autoimmune diseases, Syk inhibitors have shown promise in reducing inflammation and improving clinical outcomes.

- Cancer Cell Lines : In vitro studies using cancer cell lines have demonstrated that benzofuran derivatives can inhibit cell growth and induce apoptosis.

- Microbial Resistance : Investigations into the antimicrobial properties of related compounds have highlighted their potential against resistant bacterial strains.

Chemical Reactions Analysis

Nucleophilic Additions at the α,β-Unsaturated Carbonyl System

The benzofuran-3(2H)-one scaffold contains an α,β-unsaturated ketone, enabling Michael addition reactions.

| Nucleophile | Reaction Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiophenol | K₂CO₃, DMF, 60°C | 3-(Phenylthio)benzofuranone derivative | 62% | |

| Benzylamine | Et₃N, CH₃CN, reflux | 3-(Benzylamino)benzofuranone adduct | 58% |

-

Mechanism : Conjugate addition occurs at the β-carbon of the enone system, stabilized by the electron-withdrawing nitro group .

Reduction of the Nitro Group

The 3-nitrobenzylidene moiety undergoes selective reduction to an amine, enabling further functionalization.

| Reduction Method | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd/C | EtOH, 25°C, 12 h | 3-Aminobenzylidene derivative | 85% | |

| Na₂S₂O₄ (aqueous) | H₂O/EtOH, 80°C, 6 h | 3-Aminobenzylidene derivative | 78% |

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzofuran ring facilitates regioselective substitutions at the 5-position.

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Br₂ | AcOH, 0°C, 2 h | 5-Bromo derivative | 72% | |

| HNO₃/H₂SO₄ | 0°C, 30 min | 5-Nitro derivative | 65% |

Cyclization Reactions

The ethylpiperazine side chain participates in intramolecular cyclizations under acidic conditions.

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| p-TsOH | Toluene, reflux, 8 h | Tetracylic piperazine-fused benzofuranone | 70% | |

| AlCl₃ | CH₂Cl₂, 25°C, 24 h | Spirocyclic quinolone derivative | 55% |

-

Mechanism : Protonation of the piperazine nitrogen induces nucleophilic attack by the carbonyl oxygen .

Photochemical [2+2] Cycloaddition

The α,β-unsaturated system undergoes UV-induced dimerization:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| UV (254 nm), CH₃CN, 6 h | Head-to-tail benzofuran dimer | 40% |

Metal-Catalyzed Cross-Couplings

The brominated derivative (from EAS) participates in Suzuki-Miyaura reactions:

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃, DME/H₂O, 80°C, 12 h | 5-Arylbenzofuranone derivative | 68% |

Hydrolysis of the Lactone Ring

Under basic conditions, the benzofuran-3(2H)-one ring opens to form a carboxylate:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| NaOH (10%), reflux, 4 h | 3-Carboxy-2-hydroxybenzofuran | 89% |

Functionalization of the Piperazine Side Chain

The ethylpiperazine moiety undergoes alkylation or acylation:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 50°C, 6 h | N-Methylpiperazine derivative | 82% | |

| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C, 2 h | N-Acetylpiperazine derivative | 75% |

Critical Analysis and Research Gaps

-

Underexplored Reactivity : Photoredox catalysis and electrochemical transformations remain unstudied for this scaffold .

-

Biological Correlations : Limited data exist linking specific reactions to pharmacological activity.

For synthetic protocols, consult ; for spectral characterization, refer to .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound belongs to a class of benzofuran-3(2H)-one derivatives with substituted benzylidene and piperazinylmethyl groups. Key structural analogs include:

(2Z)-6-Hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one

- Substituents : 2,3,4-Trimethoxybenzylidene at C2; 4-(2-hydroxyethyl)piperazine at C5.

- Properties : Increased hydrophilicity due to the hydroxyethyl group on piperazine. The trimethoxybenzylidene group enhances lipophilicity and steric bulk compared to the nitro group in the target compound .

(Z)-7-((4-Methylpiperazin-1-yl)methyl)-6-hydroxy-2-(4-fluorobenzylidene)benzofuran-3(2H)-one Substituents: 4-Fluorobenzylidene at C2; 4-methylpiperazine at C6.

(Z)-7-((Butyl(methyl)amino)methyl)-6-hydroxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one hydrochloride Substituents: Thiophene-2-ylmethylene at C2; butyl(methyl)amino group at C7. Properties: The thiophene ring introduces sulfur-mediated interactions, while the bulky butyl(methyl)amino group increases steric hindrance .

Physicochemical and Pharmacokinetic Properties

<sup>*</sup>logP values estimated using fragment-based methods.

Key Differences

- Piperazine Modifications : The 4-ethylpiperazine in the target compound balances lipophilicity and solubility, whereas hydroxyethyl or methyl groups in analogs alter metabolic stability and membrane permeability .

- Biological Implications : Thiophene-containing analogs may exhibit unique binding modes in sulfur-rich enzymatic pockets, unlike nitro- or fluorine-substituted derivatives .

Notes

- Stereochemical Importance : The Z-configuration is critical for bioactivity; structural validation via crystallography (e.g., SHELX ) is essential.

- Limitations : Biological data for the target compound are scarce in the provided evidence; further in vitro studies are needed to validate hypothesized activities.

Q & A

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Condition |

|---|---|

| Solvent | Ethanol |

| Base | K₂CO₃ |

| Temperature | Reflux (78°C) |

| Reaction Time | 12–24 hours |

Basic: Which spectroscopic and chromatographic methods are critical for characterizing its structure and purity?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign the Z-configuration using coupling constants (e.g., J = 12–14 Hz for transoid olefinic protons) and NOESY correlations between the benzylidene proton and benzofuran C6-OH .

- 19F NMR (if fluorinated analogs): Detect fluorine shifts in the nitro or piperazine groups.

- IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups.

- HPLC-PDA : Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (70:30) to assess purity (>98%) and monitor degradation .

Basic: How should researchers design initial biological activity screens for this compound?

Methodological Answer:

Prioritize assays based on structural analogs (e.g., nitrobenzylidene and piperazine-containing benzofurans):

- Anticancer Activity :

- MTT Assay : Test against NCI-60 cell lines (e.g., MCF-7, HCT-116) with doxorubicin as a positive control. Calculate IC₅₀ values after 48-hour exposure .

- Antimicrobial Activity :

- Microbroth Dilution : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values .

Q. Table 2: Example Activity Data from Analogs

| Compound | Cell Line/Strain | IC₅₀/MIC (µM) |

|---|---|---|

| Analog A () | MCF-7 | 3.1 |

| Analog B () | S. aureus | 12.5 |

Advanced: How does the 3-nitrobenzylidene substituent influence bioactivity compared to other arylidene groups?

Methodological Answer:

The nitro group’s electron-withdrawing nature enhances electrophilicity, potentially increasing DNA intercalation or enzyme inhibition. To validate:

- SAR Study : Synthesize analogs with 4-methyl-, 4-chloro-, or 4-methoxybenzylidene groups.

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to compare binding affinities for targets like topoisomerase II or bacterial gyrase .

- In Vitro Validation : Compare IC₅₀ values across analogs in the same assay system to isolate substituent effects.

Advanced: What strategies can resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Methodological Answer:

Discrepancies may arise from assay conditions or cell line heterogeneity. Mitigate via:

- Standardized Protocols : Use identical cell passage numbers, serum concentrations, and incubation times.

- Orthogonal Assays : Confirm apoptosis via flow cytometry (Annexin V/PI) if MTT results are ambiguous .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., logP-adjusted IC₅₀).

Q. Example Workflow :

Re-test the compound in triplicate under controlled conditions.

Validate with a secondary assay (e.g., caspase-3 activation).

Cross-reference with structural analogs ().

Advanced: What mechanistic hypotheses exist for its anticancer activity, and how can they be tested?

Methodological Answer:

Hypotheses include ROS induction (via nitro group reduction) or kinase inhibition (piperazine interaction with ATP pockets). Testing strategies:

- ROS Detection : Use DCFH-DA fluorescence in treated cells .

- Kinase Profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) .

- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., p53 or MAPK) .

Q. Table 3: Proposed Mechanism Studies

| Approach | Target Pathway | Expected Outcome |

|---|---|---|

| ROS Assay | Oxidative Stress | Increased fluorescence in nitro-containing analogs |

| Kinase Screen | PI3K/Akt/mTOR | Inhibition at IC₅₀ < 10 µM |

Advanced: How can researchers optimize solubility and bioavailability for in vivo studies?

Methodological Answer:

Q. Key Parameters :

- LogP: Adjust via piperazine substituents (e.g., ethyl vs. methyl groups).

- Permeability: Assess via Caco-2 monolayer assay.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.